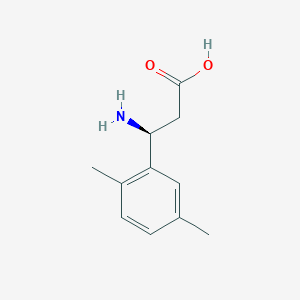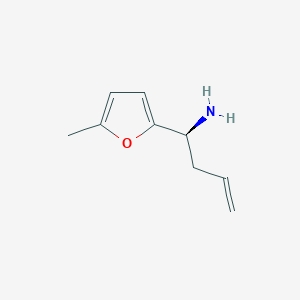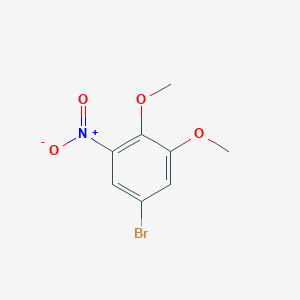
5-Bromo-1,2-dimethoxy-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2-dimethoxy-3-nitrobenzene is an aromatic compound with a bromine atom, two methoxy groups, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-dimethoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 5-Bromo-1,2-dimethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-dimethoxy-3-nitrobenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or alkyl halides in the presence of a Lewis acid catalyst (e.g., AlCl3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution Reactions: Products with additional functional groups such as halogens or alkyl groups.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy groups.
Scientific Research Applications
5-Bromo-1,2-dimethoxy-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Biological Studies: The compound’s derivatives are studied for their biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-dimethoxy-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2,3-trimethoxybenzene: Similar structure but with an additional methoxy group.
1-Bromo-3,5-dimethoxybenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1-Bromo-4,5-dimethoxy-2-nitrobenzene: Similar structure but with different positions of the substituents.
Uniqueness
5-Bromo-1,2-dimethoxy-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H8BrNO4 |
|---|---|
Molecular Weight |
262.06 g/mol |
IUPAC Name |
5-bromo-1,2-dimethoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO4/c1-13-7-4-5(9)3-6(10(11)12)8(7)14-2/h3-4H,1-2H3 |
InChI Key |
GUNGBFGIQFQRME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


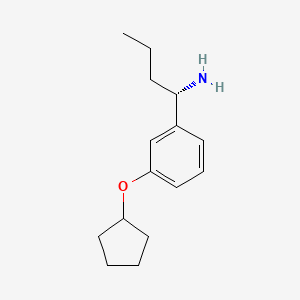
![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
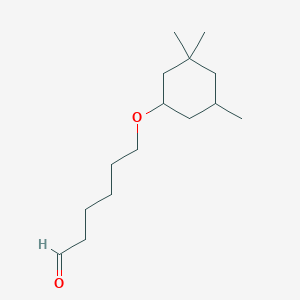
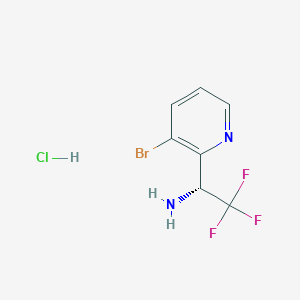
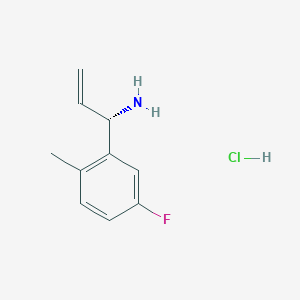
![(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)

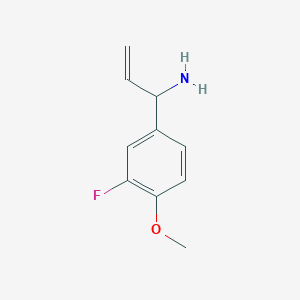

![(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053725.png)


